Phthalimidoacetone

Beschreibung

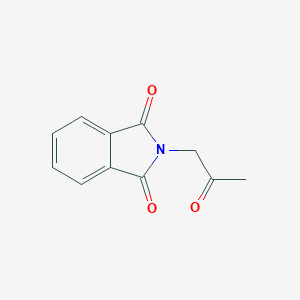

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-oxopropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMRGLKPBJVVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284160 | |

| Record name | Phthalimidoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3416-57-7 | |

| Record name | Phthalimidoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3416-57-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimidoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Oxopropyl)Isoindoline-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIMIDOACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZC7V7NJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phthalimidoacetone from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phthalimidoacetone, a valuable intermediate in organic synthesis, starting from phthalic anhydride. The synthesis is a two-step process based on the principles of the Gabriel synthesis. This document details the experimental protocols, quantitative data, and a logical workflow for this chemical transformation.

Synthesis Overview

The synthesis of phthalimidoacetone from phthalic anhydride proceeds in two primary stages:

-

Formation of Potassium Phthalimide: Phthalic anhydride is first converted to phthalimide, which is then deprotonated using a base, typically potassium hydroxide or potassium carbonate, to yield potassium phthalimide.

-

N-Alkylation with a Haloacetone: The resulting potassium phthalimide undergoes a nucleophilic substitution reaction (SN2) with a halogenated acetone, such as chloroacetone or bromoacetone, to produce the final product, phthalimidoacetone (also known as N-acetonylphthalimide).

This method is a classic example of the Gabriel synthesis, a robust and widely used method for the preparation of primary amines and their derivatives, effectively preventing the over-alkylation often encountered with other amination methods.[1][2]

Experimental Protocols

Step 1: Synthesis of Potassium Phthalimide from Phthalic Anhydride

Materials:

-

Phthalic Anhydride

-

Ammonia source (e.g., aqueous ammonia, urea)

-

Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

-

Ethanol

Procedure:

-

Phthalimide Synthesis: Phthalic anhydride is reacted with a source of ammonia to form phthalimide. A common laboratory method involves heating phthalic anhydride with an excess of aqueous ammonia. The resulting mixture is then heated strongly to dehydrate the intermediate ammonium salt to form phthalimide. Alternatively, phthalic anhydride can be fused with urea.[3]

-

Formation of Potassium Phthalimide:

-

Phthalimide is dissolved in a suitable solvent, such as ethanol.

-

A stoichiometric amount of potassium hydroxide or potassium carbonate, dissolved in ethanol, is added to the phthalimide solution.

-

The potassium salt of phthalimide, being less soluble in ethanol, precipitates out of the solution upon cooling.

-

The precipitate is collected by filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and dried. An 80-90% yield of potassium phthalimide can be expected from this step.[4]

-

Step 2: Synthesis of Phthalimidoacetone from Potassium Phthalimide

Materials:

-

Potassium Phthalimide

-

Chloroacetone or Bromoacetone

-

Anhydrous Dimethylformamide (DMF)

-

Water

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: A stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF) is prepared in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.[2]

-

Addition of Haloacetone: Chloroacetone or bromoacetone (1.0 equivalent) is added to the suspension.

-

Reaction: The reaction mixture is heated, typically between 80-100 °C.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the haloacetone spot. The reaction time can vary but is generally several hours.

-

Work-up:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is then poured into water, which will cause the crude phthalimidoacetone to precipitate.

-

The product is extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate.[2]

-

-

Purification:

-

The solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to afford white to light yellow crystals of phthalimidoacetone.[5]

-

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of phthalimidoacetone.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-134 |

| Phthalimide | C₈H₅NO₂ | 147.13 | 233-238 |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | >300 |

| Chloroacetone | C₃H₅ClO | 92.52 | -44.5 |

| Phthalimidoacetone | C₁₁H₉NO₃ | 203.19 | 121-125[5] |

Table 2: Reaction Conditions and Yields

| Reaction Step | Reactants | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 1. Potassium Phthalimide Formation | Phthalimide, KOH | Ethanol | Reflux | 1-2 hours | 80-90[4] |

| 2. Phthalimidoacetone Synthesis | Potassium Phthalimide, Chloroacetone | DMF | 80-100 | Several hours | Varies, typically moderate to good |

Note: The yield for the second step is highly dependent on the specific reaction conditions and the purity of the reactants.

Mandatory Visualizations

Reaction Pathway

Caption: Overall reaction pathway for the synthesis of phthalimidoacetone.

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis.

Characterization of Phthalimidoacetone

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The ¹H NMR spectrum of phthalimidoacetone is expected to show characteristic signals for the aromatic protons of the phthalimide group, the methylene protons adjacent to the nitrogen and the carbonyl group, and the methyl protons of the acetone moiety.

-

Expected Chemical Shifts (δ, ppm):

-

~7.7-7.9 (m, 4H, Ar-H)

-

~4.4 (s, 2H, N-CH₂-C=O)

-

~2.2 (s, 3H, CH₃)

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The ¹³C NMR spectrum will show signals for the carbonyl carbons of the phthalimide and ketone groups, the aromatic carbons, the methylene carbon, and the methyl carbon.

-

Expected Chemical Shifts (δ, ppm):

-

~204 (C=O, ketone)

-

~167 (C=O, imide)

-

~134, 132, 123 (Aromatic carbons)

-

~49 (N-CH₂)

-

~26 (CH₃)

-

-

-

IR (Infrared) Spectroscopy:

-

The IR spectrum of phthalimidoacetone will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

~1770 and ~1715 (C=O stretching, imide - asymmetric and symmetric)

-

~1725 (C=O stretching, ketone)

-

~1600 (C=C stretching, aromatic)

-

~1380 (C-N stretching)

-

-

This technical guide provides a foundational understanding and practical framework for the synthesis of phthalimidoacetone. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment, and a thorough risk assessment is performed prior to commencing any chemical synthesis.

References

In-Depth Technical Guide to Phthalimidoacetone (2-(2-oxopropyl)isoindole-1,3-dione)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalimidoacetone, also known by its IUPAC name 2-(2-oxopropyl)isoindole-1,3-dione, is a chemical compound belonging to the phthalimide class. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of Phthalimidoacetone, including its chemical identifiers, and situates it within the broader context of phthalimide derivatives' biological activities. While specific experimental data for Phthalimidoacetone is limited in publicly accessible literature, this document outlines representative experimental protocols and discusses potential signaling pathways based on the activities of structurally related phthalimide analogues.

Chemical Identification and Properties

Phthalimidoacetone is a derivative of phthalimide, characterized by an acetonyl group attached to the nitrogen atom of the isoindole-1,3-dione core.

| Property | Value | Reference |

| CAS Number | 3416-57-7 | [1][2] |

| IUPAC Name | 2-(2-oxopropyl)isoindole-1,3-dione | |

| Synonyms | N-Acetonylphthalimide, 1-(N-Phthalimidyl)-2-propanone | [1] |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 123-125 °C | |

| Solubility | Soluble in many organic solvents |

Synthesis of Phthalimide Derivatives: A General Protocol

The synthesis of N-substituted phthalimides, such as Phthalimidoacetone, is typically achieved through the reaction of phthalic anhydride with a primary amine. A general and widely used method is the Gabriel synthesis. While a specific protocol for Phthalimidoacetone is not detailed in the reviewed literature, a representative procedure for the synthesis of N-alkyl phthalimides is provided below.

Experimental Protocol: Synthesis of N-Alkyl Phthalimide Derivatives

Materials:

-

Phthalic anhydride

-

Primary amine (e.g., aminoacetone for Phthalimidoacetone synthesis)

-

Glacial acetic acid or Dimethylformamide (DMF)

-

Anhydrous potassium carbonate (if starting from a hydrochloride salt of the amine)

Procedure:

-

A mixture of phthalic anhydride (1 equivalent) and the primary amine (1 equivalent) is prepared in a round-bottom flask.

-

A solvent such as glacial acetic acid or DMF is added to the mixture.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

-

The crystallized product is collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove impurities, and then dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Characterization: The structure of the synthesized compound is typically confirmed using spectroscopic methods such as:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups (e.g., carbonyl groups of the imide).

-

Mass Spectrometry (MS): To confirm the molecular weight.

Biological Activities of Phthalimide Derivatives

Anti-inflammatory Activity

Many phthalimide derivatives have demonstrated potent anti-inflammatory effects. The mechanism of action is often attributed to the modulation of pro-inflammatory cytokines. For instance, some derivatives inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses.

A representative experimental protocol for evaluating anti-inflammatory activity is the lipopolysaccharide (LPS)-induced TNF-α production assay in macrophages.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Line:

-

RAW 264.7 murine macrophage cell line

Procedure:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the test compound (e.g., Phthalimidoacetone) for 1-2 hours.

-

Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

After an incubation period of 18-24 hours, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of the TNF-α production, is calculated.

Anticancer Activity

Certain phthalimide derivatives have shown significant antiproliferative activity against various cancer cell lines. Their mechanisms of action can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

The cytotoxic effect of a compound is commonly assessed using the MTT assay.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

Cell Lines:

-

A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

Procedure:

-

Cancer cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

-

The cells are then treated with a range of concentrations of the test compound and incubated for a further 48-72 hours.

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.

Potential Signaling Pathways

Based on studies of related phthalimide compounds, Phthalimidoacetone could potentially modulate key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. The inhibition of the NF-κB signaling pathway is a common mechanism for the anti-inflammatory effects of many compounds. Phthalimide derivatives have been shown to suppress the activation of NF-κB.

References

Formation of Phthalimidoacetone via Gabriel Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Gabriel synthesis is a robust and widely utilized method in organic chemistry for the selective preparation of primary amines.[1] This method effectively avoids the over-alkylation often encountered with the direct alkylation of ammonia.[2][3] A key application of this synthesis is the formation of α-amino ketones, such as phthalimidoacetone, which are valuable intermediates in the synthesis of various pharmaceuticals and biologically active compounds. This guide provides an in-depth look at the reaction mechanism, experimental protocols, and quantitative data for the formation of phthalimidoacetone.

Core Reaction Mechanism

The Gabriel synthesis of phthalimidoacetone proceeds in two main stages: the N-alkylation of potassium phthalimide with chloroacetone, followed by the cleavage of the resulting N-(2-oxopropyl)phthalimide (phthalimidoacetone) to yield the primary amine, aminoacetone.

Step 1: Formation of the Phthalimide Anion

The synthesis begins with the deprotonation of phthalimide. The hydrogen on the nitrogen is acidic due to the two adjacent electron-withdrawing carbonyl groups that stabilize the resulting anion through resonance.[2][4] A base, commonly potassium hydroxide (KOH), is used to deprotonate the phthalimide, forming the potassium phthalimide salt, a potent nucleophile.[2]

Step 2: Nucleophilic Substitution (SN2 Reaction)

The nucleophilic phthalimide anion then attacks the electrophilic carbon of an alkyl halide in an SN2 reaction.[5] For the synthesis of phthalimidoacetone, chloroacetone is the alkyl halide of choice. The nitrogen atom displaces the chloride ion, forming N-(2-oxopropyl)phthalimide.[6] A key advantage of the Gabriel synthesis is that the resulting N-alkylphthalimide is no longer nucleophilic, which prevents further alkylation reactions.[7][8]

Step 3: Liberation of the Primary Amine

The final step involves the cleavage of the N-alkylphthalimide to release the primary amine. This can be achieved through acidic or basic hydrolysis, or more commonly, through hydrazinolysis.[5]

-

Hydrazinolysis (Ing-Manske Procedure): This is the most common and often milder method, using hydrazine hydrate in a solvent like refluxing ethanol.[6][9] Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable cyclic phthalhydrazide and the desired primary amine.[5][6]

-

Acidic or Basic Hydrolysis: While effective, these methods often require harsh conditions, such as high temperatures and strong acids or bases, which may not be suitable for sensitive substrates.[9][10]

Quantitative Data

The yield of the Gabriel synthesis can be influenced by several factors, including the choice of solvent, reaction temperature, and the method of cleavage. Generally, the synthesis is known for providing good to excellent yields of primary amines, often in the range of 70-90%.[1]

| Reactants | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) |

| Phthalimide, Alkyl Halides | Toluene | 18-crown-6 (catalytic) | - | - | 84-100 |

| Phthalimide, Chloroacetic Acid, KOH | DMF | Microwave Irradiation | 4.5 min | - | 95 |

| N-phenyl phthalimide, Chlorosulfonic acid | - | - | 2 hours | 0 °C | 72 |

| 4-nitro phthalimide, NH₄OH | THF | - | 2 hours | 40 °C | 90 |

| N-(allyloxy phenyl)tetrachlorophthalimides | THF | Azobisisobutyronitrile | 3 hours | 75 °C | 62-71 |

Data sourced from various phthalimide derivative syntheses, illustrating typical yields under different conditions.[11][12]

Experimental Protocols

Below are detailed methodologies for the key steps in the synthesis of phthalimidoacetone.

1. Preparation of N-(2-oxopropyl)phthalimide (Alkylation)

-

Materials: Potassium phthalimide, chloroacetone, Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.

-

Add chloroacetone (1.0-1.2 equivalents) to the solution.

-

Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to the reflux temperature of DMF, depending on the desired reaction rate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude N-(2-oxopropyl)phthalimide.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

2. Cleavage of N-(2-oxopropyl)phthalimide (Hydrazinolysis)

-

Materials: N-(2-oxopropyl)phthalimide, hydrazine hydrate, ethanol.

-

Procedure:

-

To a solution of N-(2-oxopropyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask, add hydrazine hydrate (1.2-1.5 equivalents).[10]

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.[10]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.

-

Acidify the mixture with concentrated HCl and heat at reflux for an additional hour to ensure complete precipitation.[10]

-

Cool the mixture and filter off the phthalhydrazide precipitate.[10]

-

Concentrate the filtrate under reduced pressure to remove the ethanol.[10]

-

Make the remaining aqueous solution strongly basic (pH > 12) with a concentrated NaOH solution.[10]

-

Extract the liberated aminoacetone with a suitable organic solvent, such as dichloromethane.[10]

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine.[10]

-

Visualizing the Process

Reaction Mechanism of Phthalimidoacetone Formation

Caption: The two-step process of phthalimidoacetone formation.

Experimental Workflow for Gabriel Synthesis

Caption: A typical experimental workflow for the synthesis of a primary amine.

References

- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Gabriel Synthesis [organic-chemistry.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of Phthalimidoacetone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phthalimidoacetone (also known as N-Acetonylphthalimide), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of Phthalimidoacetone.

¹H NMR Data

The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Phthalimidoacetone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.88 - 7.84 | Multiplet | 2H | Aromatic (H-4, H-7) |

| 7.76 - 7.72 | Multiplet | 2H | Aromatic (H-5, H-6) |

| 4.88 | Singlet | 2H | -CH₂- (Methylene) |

| 2.26 | Singlet | 3H | -CH₃ (Methyl) |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

¹³C NMR Data

The carbon-13 NMR spectrum identifies all unique carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Phthalimidoacetone

| Chemical Shift (δ) ppm | Assignment |

| 204.3 | C=O (Ketone) |

| 167.3 | C=O (Imide) |

| 134.3 | Aromatic (C-5, C-6) |

| 131.9 | Aromatic (Quaternary C) |

| 123.6 | Aromatic (C-4, C-7) |

| 48.7 | -CH₂- (Methylene) |

| 26.6 | -CH₃ (Methyl) |

| Solvent: CDCl₃ |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of a small organic molecule like Phthalimidoacetone is as follows:

-

Sample Preparation: Approximately 5-10 mg of the purified solid Phthalimidoacetone is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum.[1]

-

Internal Standard: A small amount of an internal reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS is chemically inert and provides a sharp signal at 0 ppm, which is used to calibrate the chemical shift axis.

-

Filtration and Transfer: The prepared solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. Data acquisition is performed on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz for ¹H NMR).[2]

-

For ¹H NMR , a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and number of scans to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3][4] A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.[4]

-

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using Fourier transformation to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

IR Data

The IR spectrum of Phthalimidoacetone shows characteristic absorption bands for its key functional groups.

Table 3: FT-IR Spectroscopic Data for Phthalimidoacetone

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3470 | Weak | Overtone/Combination Band |

| 3060 | Weak | C-H Stretch (Aromatic) |

| 2928 | Weak | C-H Stretch (Aliphatic -CH₂) |

| 1773 | Strong | C=O Stretch (Imide, Asymmetric) |

| 1717 | Strong | C=O Stretch (Imide, Symmetric & Ketone - Overlapping) |

| 1612 | Medium | C=C Stretch (Aromatic Ring) |

| 1468 | Medium | C-H Bend (Aliphatic -CH₂) |

| 1386 | Strong | C-N Stretch (Imide) |

| 1188 | Strong | C-C Stretch |

| 720 | Strong | C-H Bend (Ortho-disubstituted Aromatic, Out-of-plane) |

| Sample Preparation: KBr Pellet |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[5]

-

Sample Preparation: A small amount of Phthalimidoacetone (1-2 mg) is combined with approximately 100-200 mg of dry, IR-grade KBr powder. The mixture is finely ground using an agate mortar and pestle to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Pellet Formation: The ground powder is transferred to a pellet press. A vacuum is applied to remove trapped air, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: The sample compartment of the FT-IR spectrometer is left empty, and a background spectrum is collected. This measures the absorbance of ambient CO₂ and water vapor, which will be subtracted from the sample spectrum.[6]

-

Sample Analysis: The KBr pellet is placed in a sample holder within the spectrometer. The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.[5] The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Mass Spectrum Data

The mass spectrum of Phthalimidoacetone confirms its molecular weight and shows characteristic fragment ions.

Table 4: Mass Spectrometry Data for Phthalimidoacetone (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment / Interpretation |

| 203 | 25 | [M]⁺ (Molecular Ion) |

| 160 | 100 | [M - CH₃CO]⁺ (Base Peak) |

| 146 | 20 | Phthalimide fragment |

| 133 | 15 | Further fragmentation |

| 104 | 40 | Phthaloyl fragment [C₇H₄O]⁺ |

| 76 | 35 | Benzene ring fragment [C₆H₄]⁺ |

| Ionization Method: Electron Ionization (EI) |

Experimental Protocol for Mass Spectrometry

A general protocol for the analysis of a small molecule using mass spectrometry is outlined below:

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving a small quantity of Phthalimidoacetone in a volatile organic solvent, such as methanol or acetonitrile, to a final concentration in the range of 1-10 µg/mL.[3] The solution must be free of particles and non-volatile salts to prevent contamination of the instrument.[3]

-

Sample Introduction: The prepared solution is introduced into the mass spectrometer's ion source, often via direct infusion using a syringe pump or through a liquid chromatography (LC) system for mixture analysis.

-

Ionization: The sample molecules are converted into gas-phase ions. For a compound like Phthalimidoacetone, Electron Ionization (EI) is a common method. In EI, high-energy electrons bombard the sample molecules, causing an electron to be ejected, which forms a positively charged molecular ion ([M]⁺).[7] The excess energy from this process often leads to predictable bond cleavages, creating fragment ions.[7][8]

-

Mass Analysis: The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion. The peak with the highest intensity is designated as the base peak.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of a compound like Phthalimidoacetone, integrating the data from the different spectroscopic techniques described.

Caption: Workflow for Structural Elucidation using Spectroscopic Methods.

References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. rsc.org [rsc.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 7. youtube.com [youtube.com]

- 8. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

A Technical Guide to the Solubility of Phthalimidoacetone and Related Phthalimides

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of Phthalimidoacetone in common organic solvents. A comprehensive search of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for Phthalimidoacetone. However, qualitative information and data on the closely related parent compound, phthalimide, can provide valuable insights for researchers.

Qualitative Solubility of Phthalimidoacetone

Phthalimidoacetone is reported to be soluble in methanol and acetone. This suggests that it likely has good solubility in polar aprotic and polar protic solvents.

Quantitative Solubility of Phthalimide

While specific data for Phthalimidoacetone is not available, extensive research has been conducted on the solubility of phthalimide. This data, presented below, can serve as a useful reference point for estimating the solubility behavior of Phthalimidoacetone. The solubility of phthalimide generally increases with temperature.[1][2] In a range of common organic solvents, the solubility at a given temperature was observed to follow the order: acetone > ethyl acetate > (methanol, isopropanol, n-propanol, acetonitrile, i-butanol, n-butanol, ethanol) > toluene.[1][2]

Table 1: Solubility of Phthalimide in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |

| Acetone | 283.15 | 13.52 |

| 288.15 | 15.98 | |

| 293.15 | 18.83 | |

| 298.15 | 22.14 | |

| 303.15 | 25.99 | |

| 308.15 | 30.45 | |

| 313.15 | 35.62 | |

| 318.15 | 41.61 | |

| Ethyl Acetate | 283.15 | 7.89 |

| 288.15 | 9.21 | |

| 293.15 | 10.73 | |

| 298.15 | 12.48 | |

| 303.15 | 14.51 | |

| 308.15 | 16.85 | |

| 313.15 | 19.56 | |

| 318.15 | 22.69 | |

| Methanol | 283.15 | 3.45 |

| 288.15 | 4.11 | |

| 293.15 | 4.88 | |

| 298.15 | 5.79 | |

| 303.15 | 6.86 | |

| 308.15 | 8.12 | |

| 313.15 | 9.59 | |

| 318.15 | 11.31 | |

| Ethanol | 283.15 | 2.31 |

| 288.15 | 2.76 | |

| 293.15 | 3.29 | |

| 298.15 | 3.92 | |

| 303.15 | 4.66 | |

| 308.15 | 5.54 | |

| 313.15 | 6.58 | |

| 318.15 | 7.82 | |

| Acetonitrile | 283.15 | 3.12 |

| 288.15 | 3.65 | |

| 293.15 | 4.28 | |

| 298.15 | 5.01 | |

| 303.15 | 5.85 | |

| 308.15 | 6.82 | |

| 313.15 | 7.94 | |

| 318.15 | 9.24 | |

| n-Propanol | 283.15 | 1.89 |

| 288.15 | 2.25 | |

| 293.15 | 2.68 | |

| 298.15 | 3.18 | |

| 303.15 | 3.77 | |

| 308.15 | 4.47 | |

| 313.15 | 5.29 | |

| 318.15 | 6.26 | |

| Isopropanol | 283.15 | 1.62 |

| 288.15 | 1.94 | |

| 293.15 | 2.32 | |

| 298.15 | 2.77 | |

| 303.15 | 3.30 | |

| 308.15 | 3.93 | |

| 313.15 | 4.67 | |

| 318.15 | 5.55 | |

| n-Butanol | 283.15 | 1.51 |

| 288.15 | 1.79 | |

| 293.15 | 2.13 | |

| 298.15 | 2.53 | |

| 303.15 | 3.00 | |

| 308.15 | 3.55 | |

| 313.15 | 4.21 | |

| 318.15 | 4.98 | |

| i-Butanol | 283.15 | 1.39 |

| 288.15 | 1.65 | |

| 293.15 | 1.96 | |

| 298.15 | 2.33 | |

| 303.15 | 2.76 | |

| 308.15 | 3.27 | |

| 313.15 | 3.87 | |

| 318.15 | 4.58 | |

| Toluene | 283.15 | 0.28 |

| 288.15 | 0.34 | |

| 293.15 | 0.42 | |

| 298.15 | 0.51 | |

| 303.15 | 0.62 | |

| 308.15 | 0.75 | |

| 313.15 | 0.91 | |

| 318.15 | 1.10 |

Data extracted from studies on phthalimide solubility.[1][2]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound such as Phthalimidoacetone in an organic solvent. This method is based on the isothermal dissolution equilibrium method, which is a common technique for solubility measurement.[1]

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at various temperatures.

Materials:

-

The solid compound (e.g., Phthalimidoacetone)

-

High-purity organic solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of the solid compound to a known volume of the solvent in the jacketed glass vessel. b. Set the thermostatic water bath to the desired temperature. c. Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. A minimum of 24 hours is often required to ensure saturation.

-

Sample Withdrawal and Filtration: a. Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 2 hours. b. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the same temperature as the solution to avoid precipitation. c. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Analysis: a. Determine the mass of the collected filtrate. b. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument. c. Analyze the concentration of the compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Data Calculation: a. Calculate the mole fraction solubility (x) using the following equation: x = (m1 / M1) / [(m1 / M1) + (m2 / M2)] where:

-

m1 and m2 are the masses of the solute and the solvent, respectively.

-

M1 and M2 are the molar masses of the solute and the solvent, respectively.

-

-

Repeat for Different Temperatures: a. Repeat the entire procedure at different temperatures to determine the temperature dependence of the solubility.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a solid in a liquid.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Phthalimidoacetone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of Phthalimidoacetone (2-(2-oxopropyl)isoindole-1,3-dione). While a specific, publicly available crystal structure dataset for Phthalimidoacetone was not identified during the literature search for this guide, this document outlines the complete experimental and computational workflow typically employed for such an analysis. It serves as a robust framework for researchers undertaking the crystallographic study of this and similar small organic molecules.

Introduction

Phthalimidoacetone, a derivative of phthalimide, holds potential interest in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships, informing drug design, and advancing materials engineering. This guide details the critical steps from synthesis and crystallization to data collection, structure solution, and refinement.

Experimental Protocols

Synthesis of Phthalimidoacetone

A common route for the synthesis of N-substituted phthalimides involves the reaction of potassium phthalimide with a suitable alkyl halide. In the case of Phthalimidoacetone, the synthesis would typically proceed as follows:

Materials:

-

Potassium phthalimide

-

Chloroacetone

-

Dimethylformamide (DMF) as a solvent

Procedure:

-

A solution of potassium phthalimide is prepared in anhydrous DMF.

-

Chloroacetone is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours to ensure the completion of the reaction.

-

After cooling to room temperature, the mixture is poured into ice-water to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is performed to obtain pure Phthalimidoacetone.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step.[1][2][3][4][5] Several methods can be employed for a small organic molecule like Phthalimidoacetone:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., acetone, ethyl acetate, or a solvent mixture) in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks, leading to the formation of single crystals.[2]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[2][5]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Diffusion at the interface of the two solvents gradually lowers the solubility of the compound, inducing crystallization.[3]

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.

Instrumentation:

-

A modern single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo-Kα, λ = 0.71073 Å or Cu-Kα, λ = 1.5418 Å) and a detector (e.g., CCD or CMOS).[6]

Procedure:

-

The crystal is mounted and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

A preliminary screening of the crystal is performed to assess its quality and to determine the unit cell parameters and crystal system.[7]

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern for each orientation.[7][8]

-

The collected raw data are then processed, which includes integration of the reflection intensities, correction for Lorentz and polarization effects, and absorption corrections.[7]

Structure Solution and Refinement

The processed diffraction data provides the intensities of the reflections, but not their phases. The "phase problem" is a central challenge in crystallography.[9]

Methods:

-

Structure Solution: For small molecules like Phthalimidoacetone, direct methods are typically successful in determining the initial phases and generating an initial structural model.[9][10] This model will show the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process.[9][11][12][13] This iterative process involves adjusting atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the observed and calculated structure factors.[9][13] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The quality of the final refined structure is assessed by several factors, including the R-factor (residual factor), the goodness-of-fit (GooF), and the residual electron density map.

Data Presentation

The final results of a crystal structure analysis are presented in a standardized format. The following table is a template representing the type of quantitative data that would be generated for Phthalimidoacetone.

| Parameter | Value (Phthalimidoacetone - Hypothetical Data) |

| Chemical Formula | C₁₁H₉NO₃ |

| Formula Weight | 203.19 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | e.g., 8.5 |

| b (Å) | e.g., 12.3 |

| c (Å) | e.g., 9.1 |

| α (°) | e.g., 90 |

| β (°) | e.g., 105.2 |

| γ (°) | e.g., 90 |

| Volume (ų) | e.g., 915.7 |

| Z (Molecules per unit cell) | e.g., 4 |

| Calculated Density (g/cm³) | e.g., 1.475 |

| Absorption Coefficient (mm⁻¹) | e.g., 0.108 |

| F(000) | e.g., 424 |

| Crystal Size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | e.g., 2.5 to 27.5 |

| Reflections collected | e.g., 8450 |

| Independent reflections | e.g., 2100 [R(int) = 0.035] |

| Final R indices [I>2sigma(I)] | e.g., R1 = 0.045, wR2 = 0.125 |

| R indices (all data) | e.g., R1 = 0.058, wR2 = 0.135 |

| Goodness-of-fit on F² | e.g., 1.05 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be reported.

Visualizations

The following diagrams illustrate the logical workflow and relationships in the crystal structure analysis of Phthalimidoacetone.

Caption: Experimental workflow for the crystal structure analysis of Phthalimidoacetone.

Caption: Logical progression from compound to 3D structural model.

References

- 1. researchgate.net [researchgate.net]

- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 5. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]

- 6. X-ray Data Collection Course [mol-xray.princeton.edu]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. crystallography.fr [crystallography.fr]

- 11. academic.oup.com [academic.oup.com]

- 12. Crystallographic Refinement [nmr.cit.nih.gov]

- 13. dictionary.iucr.org [dictionary.iucr.org]

A Comprehensive Technical Guide to the Thermogravimetric Analysis of Phthalimidoacetone Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, specific thermogravimetric analysis (TGA) data for Phthalimidoacetone has not been published in publicly accessible literature. Therefore, this document serves as an in-depth technical guide outlining the standardized methodology for such an analysis. The quantitative data and thermal decomposition profile presented herein are hypothetical and illustrative to provide a practical example for researchers.

Introduction to Thermogravimetric Analysis and Phthalimidoacetone

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is crucial for determining the thermal stability, decomposition kinetics, and composition of materials, particularly in the pharmaceutical sciences where the stability of an active pharmaceutical ingredient (API) like Phthalimidoacetone is paramount.[2][3]

Phthalimidoacetone, a compound utilized in organic synthesis, requires a thorough understanding of its thermal properties to ensure stability during manufacturing, storage, and formulation. TGA provides critical data on the temperature at which degradation begins, the kinetics of decomposition, and the nature of the degradation process.[2]

Experimental Protocol: Thermogravimetric Analysis of Phthalimidoacetone

This section details a standardized protocol for conducting a TGA experiment on Phthalimidoacetone.

2.1 Sample Preparation

-

Ensure the Phthalimidoacetone sample is of high purity to avoid interference from volatile impurities. If necessary, purify the sample prior to analysis.[4]

-

Grind the crystalline sample into a fine, homogenous powder to ensure consistent heat transfer and decomposition.

-

Accurately weigh approximately 5-10 mg of the powdered sample into a clean, tared TGA crucible (typically alumina or platinum).[5] The exact mass should be recorded.

2.2 Instrumentation and Parameters

A standard thermogravimetric analyzer is used for this procedure.[6] The following instrumental parameters are recommended for the analysis of a small organic molecule like Phthalimidoacetone:

| Parameter | Recommended Setting | Rationale |

| Temperature Range | Ambient (e.g., 30 °C) to 600 °C | To capture the full decomposition profile of a typical organic molecule.[7] |

| Heating Rate | 10 °C/min | A common heating rate that provides a good balance between resolution and experiment time.[8] |

| Atmosphere | Inert Gas (Nitrogen) | To study the thermal decomposition of the material in the absence of oxidation.[3] |

| Purge Gas Flow Rate | 30-50 mL/min | To ensure the efficient removal of gaseous decomposition products from the sample area.[5] |

| Crucible Type | Alumina (Al2O3) | Inert and stable at high temperatures.[5] |

2.3 Experimental Procedure

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Place the prepared sample crucible onto the TGA balance.

-

Tare the balance to zero.

-

Initiate the temperature program with the specified parameters.

-

Continuously record the sample mass as a function of temperature until the experiment is complete.

-

Upon completion, cool the furnace back to ambient temperature.

-

Analyze the resulting TGA and derivative thermogravimetry (DTG) curves.

Hypothetical Data Presentation

The following table summarizes the hypothetical quantitative data that could be obtained from a TGA of Phthalimidoacetone, as depicted in the illustrative thermogram.

| Parameter | Value | Description |

| Onset Decomposition Temp. (T_onset) | 225 °C | The temperature at which significant mass loss begins.[9] |

| Peak Decomposition Temp. (T_peak) | 250 °C | The temperature at which the maximum rate of mass loss occurs, determined from the peak of the DTG curve.[9] |

| Mass Loss (Step 1) | ~95% | The percentage of mass lost during the primary decomposition stage. |

| Final Residue @ 600 °C | ~5% | The percentage of non-volatile material remaining at the end of the experiment. |

Visualization of Workflows and Data Analysis

4.1 Experimental Workflow

The general workflow for conducting a TGA experiment is outlined in the diagram below.

Caption: Workflow for Thermogravimetric Analysis.

4.2 Data Analysis Pathway

The logical process for interpreting the TGA and DTG data to assess thermal stability is shown below.

Caption: Logical Flow for TGA Data Interpretation.

Interpretation of Results

The TGA curve plots the percentage of the initial sample mass remaining against the temperature.[1] A flat region in the curve indicates thermal stability, while a sharp drop signifies mass loss due to decomposition.[9]

-

TGA Curve: The hypothetical thermogram of Phthalimidoacetone would likely show stability up to a certain temperature, followed by a significant mass loss event. The onset temperature of this mass loss is a critical indicator of the upper limit of its thermal stability.[10]

-

DTG Curve: The derivative of the TGA curve, the DTG curve, shows the rate of mass loss. The peak of the DTG curve corresponds to the temperature at which the decomposition rate is at its maximum.[1] For a single-step decomposition, a single peak would be observed.

Based on our hypothetical data, Phthalimidoacetone is stable up to approximately 225 °C, after which it undergoes rapid decomposition. The maximum rate of decomposition occurs at 250 °C. The near-complete mass loss suggests that the decomposition products are volatile, with only a small amount of non-volatile residue remaining.

Conclusion

This guide provides a comprehensive framework for researchers and drug development professionals to assess the thermal stability of Phthalimidoacetone using thermogravimetric analysis. Although specific experimental data for this compound is not yet available, the detailed experimental protocol, illustrative data, and data analysis workflows presented here offer a robust starting point for such an investigation. A thorough TGA study is indispensable for defining the safe handling, storage, and processing temperatures for Phthalimidoacetone in a pharmaceutical context.

References

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 4. store.astm.org [store.astm.org]

- 5. epfl.ch [epfl.ch]

- 6. etamu.edu [etamu.edu]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. torontech.com [torontech.com]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

The Enigmatic Core: A Technical Guide to Phthalimidoacetone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis, biological activities, and historical context of Phthalimidoacetone and the broader class of N-substituted phthalimide derivatives. While specific historical details on the discovery of Phthalimidoacetone remain elusive in the current body of scientific literature, this document provides a comprehensive overview of the chemical space these compounds occupy, with a focus on their synthesis, multifaceted pharmacological effects, and the structural determinants of their activity.

Historical Context: The Rise of Phthalimides in Medicinal Chemistry

The phthalimide moiety, a bicyclic non-aromatic nitrogen heterocycle derived from phthalic acid, is a cornerstone in medicinal chemistry. Phthalimides are the foundation for a multitude of biologically active compounds, including analgesics, anti-inflammatories, and cholinesterase inhibitors.[1] Their structural features, such as a hydrophobic aryl ring and a hydrogen bonding domain, contribute to their diverse pharmacological activities. The journey of phthalimides in medicine has been marked by both triumphs and tribulations, most notably with the case of thalidomide. This history has spurred extensive research into creating safer and more effective phthalimide-based therapeutics. Modern research continues to explore the vast potential of this chemical scaffold in developing novel drugs for a range of diseases.

Synthesis of N-Substituted Phthalimides

The synthesis of N-substituted phthalimides is primarily achieved through the condensation reaction of phthalic anhydride with a primary amine. This versatile reaction can be performed under various conditions, including conventional heating and microwave irradiation.

General Synthetic Workflow

A typical synthesis involves the reaction of phthalic anhydride with a primary amine in a suitable solvent, often with a catalyst. More recent, metal-free protocols have also been developed.

Caption: General workflow for the synthesis of N-substituted phthalimides.

Experimental Protocols

Protocol 1: Traditional Synthesis of N-Substituted Phthalimides

This protocol describes a conventional method for synthesizing N-substituted phthalimides.

-

Materials: Phthalic anhydride, primary amine, glacial acetic acid, 10% sulphamic acid.

-

Procedure:

-

Dissolve phthalic anhydride and the desired primary amine in glacial acetic acid.

-

Add 10% sulphamic acid as a catalyst to the mixture.

-

Heat the reaction mixture at 110°C with stirring for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted phthalimide.[2]

-

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid synthesis using microwave irradiation.

-

Materials: Phthalic anhydride, primary amine.

-

Procedure:

-

Mix equimolar amounts of phthalic anhydride and the appropriate amine in a microwave-safe vessel.

-

Heat the mixture in a microwave synthesizer at 150-250°C for 3-10 minutes.[2]

-

After cooling, wash the resulting precipitate with water.

-

Recrystallize the product from a suitable solvent like ethanol to yield the pure compound.[2]

-

Biological Activities and Quantitative Data

N-substituted phthalimides exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory effects of certain phthalimide derivatives are attributed to their ability to inhibit key inflammatory mediators and pathways.

| Compound | Target | IC50 (µM) | Reference |

| Phthalimide IIh | Nitric Oxide Production | 8.7 µg/mL | [1] |

| Compound 6a | COX-2 | 0.18 | [3] |

| Compound 6b | COX-2 | 0.24 | [3] |

| Compound 7a | COX-2 | 0.28 | [3] |

| Compound 7b | COX-2 | 0.36 | [3] |

| Azepanyl derivative 16 | COX-1 | 3.6 | [4] |

| Azepanyl derivative 16 | COX-2 | 3.2 | [4] |

| Phthalimide-2-methylpyrrolidine 18 | COX-1 | 3.4 | [4] |

| Phthalimide-2-methylpyrrolidine 18 | COX-2 | 3.0 | [4] |

Antimicrobial Activity

Several phthalimide derivatives have demonstrated significant activity against various bacterial and fungal strains.

| Compound | Organism | MIC (µg/mL) | Reference |

| Phthalimide aryl ester 3b | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | 128 | [5] |

| Compound 4g | Gram-positive and Gram-negative bacteria, fungi, and TB | 0.49 - 7.81 | [6] |

| Compound 5c-e | Gram-positive and Gram-negative bacteria, and fungi | 0.98 - 15.63 | [6] |

| Compound 6c | Bacteria and fungi | 0.98 - 1.95 | [6] |

| Compound A1B | E. coli | 16 | [7] |

Key Signaling Pathway: Toll-like Receptor 4 (TLR4)

The anti-inflammatory activity of some phthalimide derivatives is associated with the suppression of the Toll-like receptor (TLR)4 signaling pathway.[8] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.

Caption: MyD88-dependent TLR4 signaling pathway.

Experimental Protocol: Nitric Oxide Production Assay

This assay is commonly used to evaluate the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Assay Workflow

Caption: Workflow for the LPS-stimulated nitric oxide production assay.

Detailed Protocol

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Materials: RAW 264.7 cells, DMEM, fetal bovine serum (FBS), penicillin-streptomycin, LPS, test compounds, Griess reagent.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[9]

-

Pre-treat the cells with various concentrations of the test compounds for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[10][11]

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

-

Conclusion

The N-substituted phthalimide scaffold remains a highly privileged and versatile core in drug discovery. While the specific origins of Phthalimidoacetone are not extensively documented, the broader class of phthalimide derivatives continues to yield compounds with potent and diverse biological activities. The synthetic accessibility and the potential for chemical modification make this class of molecules a fertile ground for the development of new therapeutic agents. This guide provides a foundational understanding for researchers to explore and exploit the chemical space of N-substituted phthalimides in the pursuit of novel drug candidates.

References

- 1. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]

- 11. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]

Methodological & Application

Application Notes and Protocols: Phthaloyl Group as an Amino Protecting Strategy in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the reversible protection of the α-amino group of amino acids is a critical step to ensure the correct peptide sequence is assembled and to prevent unwanted side reactions. While Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) are the most prevalent protecting groups in modern solid-phase peptide synthesis (SPPS), the phthaloyl (Phth) group offers a distinct set of properties that can be advantageous in specific synthetic contexts. The phthaloyl group is a cyclic diacyl protecting group known for its high stability under both the acidic and basic conditions typically used in Fmoc and Boc strategies, respectively. This orthogonality makes it a valuable tool in complex synthetic schemes. Deprotection is typically achieved through hydrazinolysis.

These application notes provide a comprehensive overview of the use of the phthaloyl group in peptide synthesis, including detailed protocols and a comparison with other common protecting groups. While "phthalimidoacetone" is not a commonly cited reagent for this purpose, the protocols outlined below describe standard methods for the introduction of the phthaloyl protecting group.

Data Presentation: Comparative Analysis of Amino Protecting Groups

The selection of an N-terminal protecting group is a strategic decision that influences the overall efficiency and success of peptide synthesis. The following table summarizes the key characteristics of the Phthaloyl group in comparison to the widely used Fmoc and Boc groups. Quantitative data for the phthaloyl group in SPPS is not widely available in the literature; therefore, some parameters are described qualitatively based on established chemical principles.

| Feature | Phthaloyl (Phth) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |

| Chemical Nature | Cyclic diacyl | Fluorenyl-based carbamate | tert-Butyl carbamate |

| Cleavage Condition | Hydrazinolysis (e.g., hydrazine hydrate)[1][2] | Mild base (e.g., 20% piperidine in DMF)[3] | Strong acid (e.g., trifluoroacetic acid - TFA)[3] |

| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[1] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[3] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[3] |

| Coupling Efficiency | Generally considered good, but quantitative data is limited. May be influenced by the steric bulk of the phthaloyl group. | High, typically >99% with modern coupling reagents.[3] | High, typically >99% with appropriate activation.[1] |

| Deprotection Yield | Generally high, but can be influenced by the peptide sequence and steric hindrance. | Quantitative and rapid. | Quantitative. |

| Racemization Risk | Low for glycine. For other amino acids, the rigid structure may influence racemization, though it is generally considered to provide good protection against it.[4][5] | Low with appropriate coupling reagents and conditions.[4] | Generally low, as acidic deprotection is less prone to causing racemization.[4] |

| Deprotection Mildness | Considered relatively harsh due to the use of hydrazine, which may not be compatible with all functional groups. | Mild, base-mediated deprotection. | Harsh, requires strong acid. |

| Monitoring | Less straightforward for real-time monitoring of deprotection. | UV absorbance of the dibenzofulvene byproduct allows for real-time reaction monitoring. | No straightforward real-time monitoring of deprotection. |

| Common Application | Solution-phase synthesis and applications requiring high stability to both acids and bases.[1] | Standard for solid-phase peptide synthesis (SPPS), especially for complex and modified peptides. | Robust for SPPS, particularly for long or aggregation-prone sequences.[3] |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in utilizing the phthaloyl group for peptide synthesis.

Protocol 1: N-Phthaloylation of Amino Acids

This protocol describes a general method for the protection of the α-amino group of an amino acid with a phthaloyl group.

Materials:

-

Amino acid

-

Phthalic anhydride

-

Glacial acetic acid or pyridine

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the amino acid (1 equivalent) in glacial acetic acid or pyridine.

-

Add phthalic anhydride (1.1 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of cold water to precipitate the N-phthaloyl amino acid.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining acetic acid or pyridine.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-phthaloyl amino acid.

-

Dry the product under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Pht-Amino Acids (Manual Method)

This protocol outlines the manual solid-phase synthesis of a peptide using N-phthaloyl protected amino acids. This is an adapted protocol and assumes the use of a standard resin like Wang or Rink Amide resin.

Materials:

-

Appropriate resin (e.g., pre-loaded Wang resin or Rink Amide resin)

-

Pht-protected amino acids

-

Side-chain protected amino acids (if necessary)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: Hydrazine hydrate (e.g., 5% in DMF)

-

Washing solvents: DMF, DCM, Methanol

-

Reaction vessel with a sintered glass filter

-

Shaker

SPPS Cycle:

-

Resin Swelling:

-

Place the resin in the reaction vessel.

-

Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Deprotection:

-

Add the deprotection solution (e.g., 5% hydrazine hydrate in DMF) to the resin.

-

Agitate the mixture at room temperature for 30-60 minutes. Note: The optimal time may need to be determined empirically.

-

Drain the deprotection solution.

-

Repeat the deprotection step one more time.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine.

-

Wash with DCM (3 times) and then DMF (3 times).

-

-

Coupling:

-

In a separate vial, dissolve the Pht-protected amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue coupling for another hour or perform a second coupling.

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times), DCM (3 times), and DMF (3 times).

-

-

Repeat Cycle:

-

Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

-

Final Deprotection:

-

After the final coupling step, perform a final deprotection of the N-terminal phthaloyl group as described in step 2.

-

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., TFA-based cocktail for Wang or Rink Amide resin).

-

The cleavage step will also remove acid-labile side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

-

Visualizations

Phthaloyl Group Protection and Deprotection Workflow

Caption: Workflow for Phthaloyl Protection and Deprotection.

General Solid-Phase Peptide Synthesis (SPPS) Cycle using Phthaloyl Protection

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle with Phthaloyl Protection.

References

- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

Application Notes and Protocols: Reaction of Phthalimidoacetone with Hydrazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of phthalimidoacetone with hydrazine hydrate is a key deprotection step within the broader context of the Gabriel synthesis. This reaction is employed to liberate a primary amine from an N-substituted phthalimide. In this specific case, the product is aminoacetone (1-aminopropan-2-one), a valuable and reactive synthetic intermediate. Due to its inherent instability, aminoacetone is typically isolated as a more stable salt, such as aminoacetone hydrochloride.[1][2]